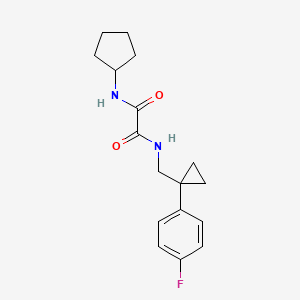

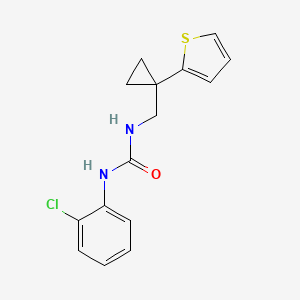

(2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Bromo-2-methoxypyridine, have been reported. It has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Techniques and Characterization

Research on analogous compounds demonstrates advanced synthesis techniques and characterization methods. For instance, studies on derivatives of methanone and their synthesis, such as the creation of antiestrogenic compounds through complex synthetic pathways involving Grignard reactions, demethylation, and etherification processes, indicate the chemical versatility and potential pharmaceutical applications of similar compounds (Jones et al., 1979). These methodologies offer a framework for synthesizing and analyzing compounds with potentially significant biological activities.

Structural Analysis and Molecular Docking

The molecular structure and docking studies of related compounds, such as the detailed crystal and molecular structure analysis, provide insights into the interaction mechanisms at the molecular level (Lakshminarayana et al., 2009). Such studies are crucial for understanding the biological relevance and potential therapeutic uses of complex molecules, including their interactions with biological targets and the resulting structural implications.

Antioxidant and Biological Activities

Research on bromophenol derivatives and their carbonic anhydrase inhibitory activities highlights the exploration of natural and synthetic compounds for their potential in treating diseases or conditions associated with enzyme dysregulation (Akbaba et al., 2013). This line of investigation points towards the significance of chemical compounds in medicinal chemistry and pharmacology, particularly in identifying new therapeutic agents.

Novel Synthetic Pathways and Drug Discovery

The synthesis of new compounds through innovative pathways, as demonstrated by the creation of compounds with potential as positron emission tomography (PET) imaging agents for diseases like Parkinson's (Wang et al., 2017), exemplifies the compound's potential in contributing to the advancement of diagnostic tools and therapeutic drugs.

Safety and Hazards

The safety and hazards of a similar compound, 5-Bromo-2-methoxypyridine, have been documented. It has hazard statements H315 - H319 - H335 and precautionary statements P302 + P352 - P305 + P351 + P338. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 and its target organs include the respiratory system .

Future Directions

The future directions for the study of (2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .

properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO4S/c1-25-15-9-10-18(20)17(12-15)19(22)21-11-5-6-14(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQERFCTYPOEYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2582358.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2582374.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)